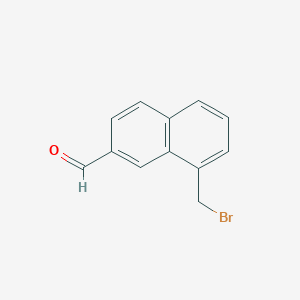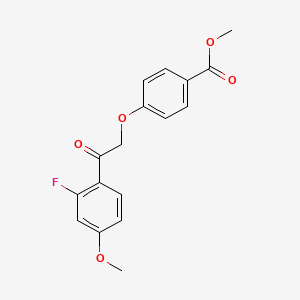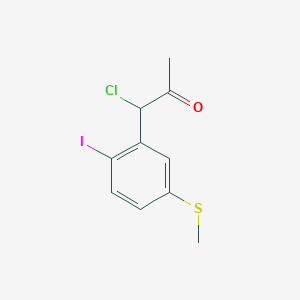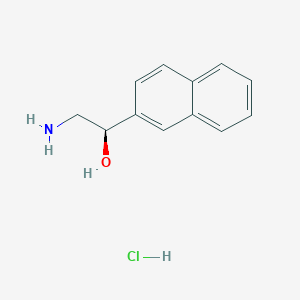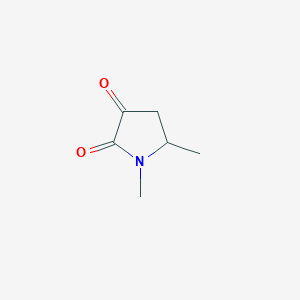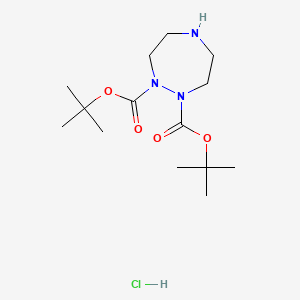
Di-Boc(1,2)-TriaZepane HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-Boc(1,2)-TriazepaneHCl is a chemical compound that features a triazepane ring structure with two tert-butoxycarbonyl (Boc) protecting groups and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-Boc(1,2)-Triazepane.HCl typically involves the protection of the triazepane ring with Boc groups. One common method is to react the triazepane with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of Di-Boc(1,2)-Triazepane.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of Boc groups and the subsequent formation of the hydrochloride salt. The reactions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Di-Boc(1,2)-Triazepane.HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate and bases such as sodium bicarbonate or triethylamine are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are typical reagents.
Major Products Formed
Substitution: Products with different protecting groups or functional groups.
Deprotection: The free triazepane ring structure without Boc groups.
科学的研究の応用
Di-Boc(1,2)-Triazepane.HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of Di-Boc(1,2)-Triazepane.HCl involves the protection of the triazepane ring with Boc groups, which prevents unwanted reactions during synthetic processes. The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the triazepane ring. The hydrochloride salt form enhances the compound’s solubility and stability .
類似化合物との比較
Similar Compounds
Di-tert-butyl dicarbonate: A reagent used for Boc protection of amines.
N-Boc-protected amines: Compounds with similar Boc protection but different core structures.
Uniqueness
Di-Boc(1,2)-Triazepane.HCl is unique due to its triazepane ring structure, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. Its dual Boc protection and hydrochloride salt form make it particularly useful in specific synthetic and research applications.
特性
分子式 |
C14H28ClN3O4 |
|---|---|
分子量 |
337.84 g/mol |
IUPAC名 |
ditert-butyl 1,2,5-triazepane-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C14H27N3O4.ClH/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6;/h15H,7-10H2,1-6H3;1H |
InChIキー |
VMOYECFJDIMHKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)
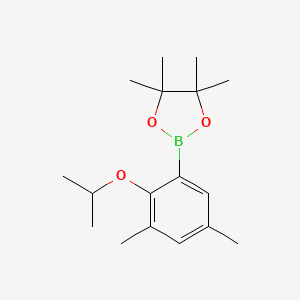
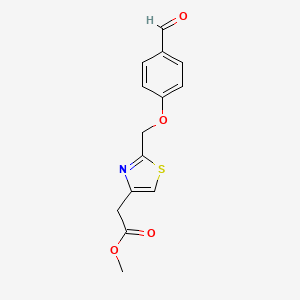
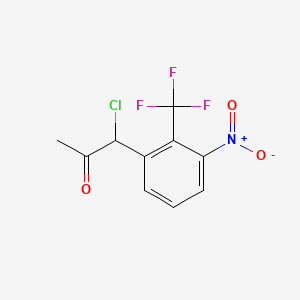
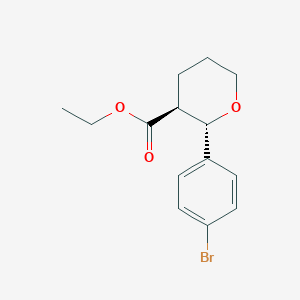
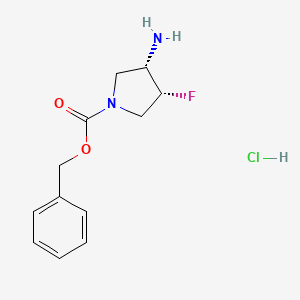
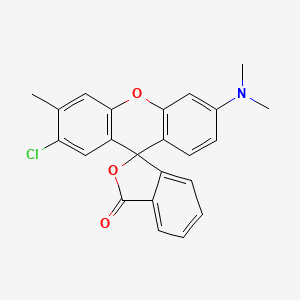
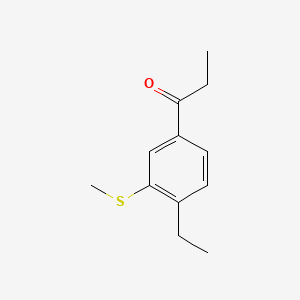
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)
